molecular formula C15H24ClNO B1395494 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride CAS No. 1219972-46-9

3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride

Cat. No.: B1395494
CAS No.: 1219972-46-9
M. Wt: 269.81 g/mol
InChI Key: AAJHQBAAHYPMRY-UHFFFAOYSA-N
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Description

3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO and a molecular weight of 269.81 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride typically involves the reaction of 2-(sec-butyl)phenol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenoxy derivatives.

Scientific Research Applications

3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(tert-Butyl)phenoxy]piperidine hydrochloride
  • 3-[2-(iso-Butyl)phenoxy]piperidine hydrochloride
  • 3-[2-(n-Butyl)phenoxy]piperidine hydrochloride

Uniqueness

3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride stands out due to its specific sec-butyl substitution, which imparts unique steric and electronic properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(2-butan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-12(2)14-8-4-5-9-15(14)17-13-7-6-10-16-11-13;/h4-5,8-9,12-13,16H,3,6-7,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJHQBAAHYPMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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